N-(3-fluoro-4-methylphenyl)-3,5-dimethylpiperidine-1-carboxamide -

N-(3-fluoro-4-methylphenyl)-3,5-dimethylpiperidine-1-carboxamide

Catalog Number: EVT-4420499
CAS Number:
Molecular Formula: C15H21FN2O
Molecular Weight: 264.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide is a synthetic compound belonging to the class of carboxamides. Based on its structural similarities to known κ-opioid receptor antagonists [ [] ], it is likely a candidate for investigation in pain, stress, anxiety, and depression research.

Mechanism of Action

Based on its structural resemblance to κ-opioid receptor antagonists like nor-binaltorphimine (nor-BNI) and JDTic, N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide may potentially act as a noncompetitive antagonist at the κ-opioid receptor. This means that it binds to a site distinct from the opioid-binding site, potentially allosterically modulating receptor function. [ [] ] It may also potentially activate c-Jun N-terminal kinase (JNK) 1, which has been linked to the long durations of action of certain κ-opioid antagonists. [ [] ]

Applications
  • Pain Management: Similar compounds have shown efficacy in various pain models. [ [] ]
  • Stress and Anxiety Disorders: κ-opioid receptor antagonists have been implicated in preclinical models of anxiety and stress. [ [] ]
  • Depression: The κ-opioid receptor system is also being explored as a potential target for antidepressant medications. [ [] ]

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (GDC-0834)

Compound Description: GDC-0834 is an experimental drug candidate that underwent development. It is notable for its unique metabolic pathway involving amide hydrolysis mediated by aldehyde oxidase, an enzyme typically not considered a major player in drug metabolism. This unusual metabolism led to high clearance of GDC-0834. []

Relevance: GDC-0834, despite its complex structure, shares the core structure of an aromatic ring substituted with an amide with N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide. Both compounds feature a substituted benzene ring directly connected to a carboxamide group. This shared motif places them within a similar chemical class, although their overall structures and pharmacological properties differ significantly.

1-Piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-, (2R,4S)- (Casopitant; GW679769)

Compound Description: Casopitant is a potent and selective antagonist of the human neurokinin-1 receptor, investigated for various therapeutic applications, including the prevention of chemotherapy-induced nausea and vomiting. It is notable for its complex metabolism involving multiple cytochrome P450 enzymes, particularly CYP3A4, leading to a variety of metabolites, some of which also possess inhibitory activity towards CYP3A4. []

Relevance: Casopitant and N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide share a crucial structural feature: a piperidine ring directly attached to a carboxamide group. In both compounds, this piperidine ring is further substituted, though the specific substituents differ. This common structural motif suggests they belong to a related class of piperidinecarboxamides, despite their distinct overall structures and pharmacological activities.

(±)-1-Cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxo-3-quinoline carboxylic acid (AM-1155)

Compound Description: AM-1155 is a novel antimicrobial quinolone investigated in a Phase I clinical trial. It exhibits unique pharmacokinetic properties, allowing its detection in scalp hair samples long after administration. This feature makes hair analysis a useful tool for assessing drug exposure and establishing a time marker for the drug. []

Relevance: While structurally distinct from N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide, AM-1155 shares the presence of a piperazine ring as a substituent. This common structural element suggests a potential relationship in terms of chemical class or category, although their core structures and pharmacological activities diverge.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) and N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: VUF10472/NBI-74330 and VUF10085/AMG-487 are 3H-pyrido[2,3-d]pyrimidin-4-one derivatives that act as potent and selective antagonists of the chemokine receptor CXCR3, involved in inflammatory processes. They exhibit noncompetitive antagonism and inverse agonism at CXCR3, suggesting a unique mode of interaction with the receptor. []

Relevance: The relationship between these compounds and N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide lies in their shared classification as antagonists of specific receptors involved in inflammatory responses. While their structures and target receptors differ, their common focus on modulating inflammatory pathways suggests a potential conceptual link.

Properties

Product Name

N-(3-fluoro-4-methylphenyl)-3,5-dimethylpiperidine-1-carboxamide

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3,5-dimethylpiperidine-1-carboxamide

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

InChI

InChI=1S/C15H21FN2O/c1-10-6-11(2)9-18(8-10)15(19)17-13-5-4-12(3)14(16)7-13/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,19)

InChI Key

DTSHIKVFHYOZIK-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)C)F)C

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)C)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.